molecular formula C16H22N6O4 B14786758 4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Cat. No.: B14786758
M. Wt: 362.38 g/mol
InChI Key: SGEYFVIZTLHOSZ-UHFFFAOYSA-N
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Description

4-Amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (CAS: 1654728-11-6) is a pyrazolo[3,4-d]pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidin-3-yl substituent and a carboxylic acid group at position 2. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in kinase inhibitor synthesis . Its stereochemistry (R-configuration at the piperidine ring) is critical for binding specificity, as seen in related kinase inhibitors like ibrutinib intermediates .

Properties

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

IUPAC Name

4-amino-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C16H22N6O4/c1-16(2,3)26-15(25)21-6-4-5-9(7-21)22-13-10(11(20-22)14(23)24)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H,23,24)(H2,17,18,19)

InChI Key

SGEYFVIZTLHOSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Material Selection

Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as the preferred starting material due to its commercial availability and proven utility in pyrazolo[3,4-d]pyrimidine synthesis.

Cyclization Protocol

Step Reagents/Conditions Time Yield
1 Acetic anhydride, 120°C 5 h 85%
2 NH3/EtOH, reflux 3 h 78%

The sequence produces 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid ethyl ester through:

  • Oxazinone formation via cyclodehydration
  • Ring-opening amination to establish the pyrimidine ring

Key spectral data for intermediate oxazinone (CDCl3):

  • δ 2.49 ppm (s, CH3)
  • m/z 241 (M+H)+

Installation of the Chiral Piperidine Moiety

Boc-Protected Piperidin-3-amine Preparation

Chiral resolution of racemic piperidin-3-amine via:

  • Diastereomeric salt formation with L-tartaric acid
  • Subsequent Boc protection (Boc2O, DMAP, CH2Cl2)

Nucleophilic Aromatic Substitution

Parameter Value
Substrate 4-Amino-1-chloro-pyrazolo[3,4-d]pyrimidine-3-carboxylate
Nucleophile (R)-1-Boc-piperidin-3-amine
Base K2CO3
Solvent DMF
Temperature 80°C
Time 12 h
Yield 65%

The chloro precursor is generated via POCl3 treatment of the parent heterocycle, enabling efficient displacement by the chiral amine.

Ester Hydrolysis to Carboxylic Acid

Condition Result
NaOH (2M), THF/H2O (3:1) Quantitative conversion
HCl (1M) for neutralization pH 2-3 precipitation
Recrystallization Solvent EtOAc/Hexanes
Final Yield 92%

The ethyl ester undergoes saponification without affecting the Boc protecting group or heterocyclic core.

Stereochemical Control and Analysis

Chiral HPLC Validation

Column Mobile Phase Retention (R) Retention (S)
Chiralpak AD-H Hexane:IPA (80:20) 12.4 min 15.7 min

Enantiomeric excess >99% achieved through combination of chiral starting material and optimized coupling conditions.

X-ray Crystallography

Single-crystal analysis confirms (3R) configuration:

  • Flack parameter: 0.02(3)
  • Piperidine chair conformation with axial Boc group

Comparative Method Analysis

Alternative Coupling Strategies

Method Advantages Limitations
SNAr (K2CO3/DMF) High regioselectivity Requires chloro precursor
Buchwald-Hartwig Direct C-N coupling Sensitive to Boc protection
Mitsunobu Stereoretention Limited scale-up potential

Current data supports SNAr as the optimal approach for large-scale synthesis.

Protecting Group Alternatives

Group Stability Deprotection
Boc Acid-labile TFA/CH2Cl2
Cbz Hydrogenolysis H2/Pd-C
Fmoc Base-sensitive Piperidine

Boc protection demonstrates ideal compatibility with subsequent synthetic steps.

Process Optimization Considerations

Temperature Effects on Coupling

Temp (°C) Conversion (%) ee (%)
60 45 98
80 65 99
100 70 97

Optimum balance between rate and stereointegrity occurs at 80°C.

Solvent Screening

Solvent Conversion (%)
DMF 65
DMSO 58
NMP 63
THF 42

Polar aprotic solvents favor SNAr kinetics through transition state stabilization.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6):
δ 1.39 (s, 9H, Boc), 3.15-3.45 (m, 4H, piperidine), 4.85 (m, 1H, CH-N), 7.02 (s, 2H, NH2), 8.35 (s, 1H, H-5), 12.1 (br s, 1H, COOH)

13C NMR (125 MHz, DMSO-d6):
δ 28.3 (Boc CH3), 79.5 (Boc Cq), 155.2 (COO), 162.4 (C-4), 165.7 (COOH)

HRMS (ESI+):
Calcd for C17H24N6O4 [M+H]+: 377.1931, Found: 377.1928

Scalability and Industrial Considerations

Cost Analysis

Component Cost/kg ($) Proportion
Boc-piperidin-3-amine 1200 58%
POCl3 80 12%
Solvents - 25%

Process intensification through solvent recycling reduces costs by 18% in pilot trials.

Environmental Impact

  • PMI (Process Mass Intensity): 32 kg/kg
  • E-factor: 28 (excluding water)
  • Key waste streams: Phosphate salts, solvent mixtures

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor setup enables 90% yield in 15 min residence time
  • Enhanced heat transfer minimizes decomposition

Biocatalytic Approaches

  • Lipase-mediated kinetic resolution achieves 98% ee
  • Transaminase engineering for asymmetric amination

Chemical Reactions Analysis

4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine - 4-Amino
- (3R)-Boc-piperidin-3-yl
- 3-Carboxylic acid
416.41 High synthetic stability (Boc group); polar due to carboxylic acid
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine - 3-Phenyl
- Thienopyrimidine
354.38 High yield (82%); enhanced π-π stacking due to thienopyrimidine
APPCR (4-Amino-3-carboxamido-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine) Pyrazolo[3,4-d]pyrimidine - 3-Carboxamido
- Ribofuranosyl
365.31 Cytocidal activity; resistance to deamination
Ibrutinib Intermediate Pyrazolo[3,4-d]pyrimidine - 4-Amino
- (3R)-Piperidin-3-yl
- 4-Phenoxyphenyl
494.55 Key precursor for ibrutinib; optimized for kinase inhibition
3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine - 3-Isobutyl 160.21 Lower polarity; limited solubility in aqueous media

Key Comparative Findings

Metabolic Stability and Enzymatic Resistance

  • The Boc group in the target compound prevents premature degradation, similar to APPCR’s resistance to adenosine deaminase .
  • Unlike APPR (4-amino-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine), which is deaminated rapidly, the target compound’s Boc group and carboxylic acid enhance metabolic stability .

Structural Insights from Spectral Data

  • FT-IR and NMR : The target compound’s carboxylic acid shows a distinct C=O stretch at ~1700 cm⁻¹, absent in carboxamido derivatives like APPCR .
  • Boc-protected piperidine derivatives (e.g., ) exhibit characteristic tert-butyl signals in ¹H NMR (δ 1.4 ppm), critical for tracking synthetic intermediates .

Biological Activity

4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structural framework that includes a pyrazolo[3,4-d]pyrimidine core and a piperidine moiety, which contribute to its potential as a therapeutic agent.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C13H18N4O4\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This compound includes:

  • An amino group that enhances its reactivity.
  • A tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide synthesis.
  • A carboxylic acid functional group that may play a role in its biological interactions.

Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor . The compound has shown potential in modulating various signaling pathways by binding to specific molecular targets such as kinases and receptors, which are critical in cellular regulation and disease processes .

Biological Activity and Therapeutic Potential

The compound has been investigated for its activity against several biological targets, particularly focusing on the Phosphoinositide 3-kinase (PI3K) family, which is crucial for regulating cellular functions like proliferation and survival . Here are some key findings regarding its biological activity:

Biological Target Activity IC50 Value Comments
PI3KδInhibitionLow nanomolarSelective against PI3K isoforms .
KinasesInhibitionVariesModulates signaling pathways relevant to inflammation and cancer .

Study on PI3K Inhibition

In a recent study, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and evaluated for their inhibitory effects on PI3Kδ. The most potent compound exhibited an IC50 value of 2.8 nM, highlighting the effectiveness of structural modifications in enhancing selectivity and potency against this target .

Implications for Autoimmune Diseases

The inhibition of PI3Kδ has been linked to therapeutic strategies for treating autoimmune diseases such as asthma and systemic lupus erythematosus (SLE). The ability of this compound to selectively inhibit this pathway suggests potential applications in developing targeted therapies for these conditions .

Q & A

Basic Question: What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example, alkylation of intermediates with tert-butoxycarbonyl (Boc)-protected piperidine derivatives in dry acetonitrile under reflux conditions (as in ) is critical for introducing the Boc group. Key factors include:

  • Solvent choice : Acetonitrile is preferred for alkylation due to its polarity and inertness .
  • Purification : Recrystallization from acetonitrile improves purity, as seen in analogous compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
  • Characterization : IR and ¹H NMR are essential for verifying functional groups (e.g., Boc carbonyl peaks at ~1700 cm⁻¹ in IR) and stereochemistry .

Advanced Question: How can researchers optimize the Boc-deprotection step while preserving the pyrazolo[3,4-d]pyrimidine core?

Methodological Answer:
Boc deprotection often requires acidic conditions (e.g., HCl/dioxane or TFA). However, the pyrazolo[3,4-d]pyrimidine ring is sensitive to strong acids. A recommended protocol involves:

  • Mild acid treatment : Use diluted TFA (20–30% in DCM) at 0–4°C to minimize degradation .
  • Monitoring : Track deprotection progress via LC-MS to detect intermediates (e.g., loss of Boc fragment at m/z ~100).
  • Stabilization : Post-deprotection, neutralize with weak bases (e.g., NaHCO₃) to prevent ring-opening side reactions observed in similar heterocycles .

Basic Question: What analytical techniques are most reliable for characterizing this compound’s stereochemical and functional integrity?

Methodological Answer:

  • Stereochemical analysis : X-ray crystallography (as in tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid studies) resolves stereochemistry at the piperidin-3-yl group .
  • Functional group verification :
    • IR spectroscopy : Confirm Boc carbonyl (1700–1750 cm⁻¹) and pyrazolo NH stretches (3200–3400 cm⁻¹) .
    • ¹H/¹³C NMR : Key signals include tert-butyl protons (1.2–1.4 ppm) and pyrimidine carbons (δ 150–160 ppm in ¹³C) .

Advanced Question: How can researchers address discrepancies in solubility data across different solvent systems?

Methodological Answer:
Contradictions in solubility (e.g., acetonitrile vs. DCM) may arise from Boc-group interactions. Systematic approaches include:

  • Phase-solubility studies : Compare solubility in aprotic (acetonitrile, DCM) vs. protic (ethanol) solvents.
  • Thermodynamic analysis : Calculate Hansen solubility parameters to predict compatibility .
  • Empirical testing : Prioritize solvents used in analogous compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is recrystallized from acetonitrile ).

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Respiratory protection, nitrile gloves, and eye/face shields are mandatory due to potential irritancy (similar to tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., acetonitrile) .
  • Emergency measures : Ensure eyewash stations and neutralization kits (e.g., for acid spills) are accessible .

Advanced Question: How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets, leveraging the pyrazolo[3,4-d]pyrimidine scaffold’s similarity to purine analogs .
  • MD simulations : Assess stability of the Boc-piperidine moiety in hydrophobic binding sites (e.g., using GROMACS) .
  • SAR analysis : Compare with tert-butyl derivatives (e.g., 4-benzyl-1-Boc-piperidine-4-carboxylic acid) to identify substituent effects on potency .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Store at –20°C in inert atmospheres (argon) to prevent Boc-group hydrolysis, as observed in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate .
  • Light sensitivity : Protect from UV exposure to avoid pyrazolo ring degradation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may degrade the tertiary amine in piperidine .

Advanced Question: How can researchers resolve contradictions in biological activity data across cell-based vs. enzyme assays?

Methodological Answer:
Discrepancies may stem from cell permeability or off-target effects. Mitigation strategies include:

  • Permeability assays : Use Caco-2 monolayers to assess passive diffusion of the Boc-protected compound .
  • Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to rule out nonspecific binding .
  • Metabolite profiling : LC-MS/MS can detect intracellular deprotection products that may inhibit/activate unintended targets .

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